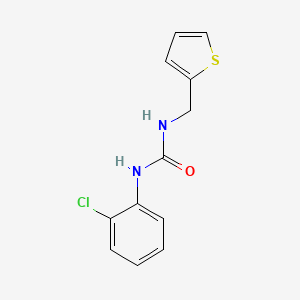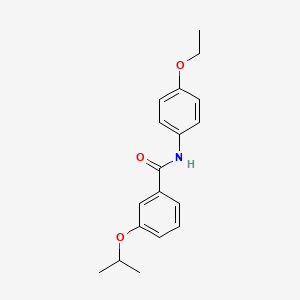
2,2,2-trichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide, commonly known as TTAA, is a chemical compound that has been extensively studied for its potential applications in various fields. TTAA is a white crystalline powder that is soluble in organic solvents and has a melting point of 148-150°C.
Mechanism of Action
The mechanism of action of TTAA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins. In particular, TTAA has been shown to inhibit the activity of the proteasome, which is responsible for degrading proteins in cells. By inhibiting the proteasome, TTAA can cause the accumulation of proteins in cells, leading to cell death.
Biochemical and Physiological Effects
TTAA has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that TTAA can induce apoptosis, or programmed cell death, in cancer cells. TTAA has also been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria. In vivo studies have shown that TTAA can reduce tumor growth in mice and improve survival rates in malaria-infected mice.
Advantages and Limitations for Lab Experiments
TTAA has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, TTAA also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Future Directions
For research on TTAA include the development of TTAA-based drugs and the optimization of the synthesis method.
Synthesis Methods
The synthesis of TTAA involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with thionyl chloride and triethylamine to obtain TTAA. The overall yield of the synthesis is around 60%, and the purity of the product can be increased through recrystallization.
Scientific Research Applications
TTAA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and polymer science. In medicine, TTAA has been shown to have antimalarial, anticancer, and antiviral properties. In agriculture, TTAA has been used as a pesticide and insecticide. In polymer science, TTAA has been used as a stabilizer for polypropylene.
properties
IUPAC Name |
2,2,2-trichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19Cl3N2O/c1-9(2)5-7(6-10(3,4)16-9)15-8(17)11(12,13)14/h7,16H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEDWYKSKNBHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(Cl)(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5862742.png)

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5862754.png)

![N-(4-fluorophenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5862763.png)
![1-({[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5862764.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5862770.png)
![5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5862788.png)


![N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5862812.png)